1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea
Description
The compound 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea is a thiourea derivative characterized by a stereospecific tetrahydronaphthalene core substituted with a 3,4-dichlorophenyl group and a morpholine-containing alkyl chain. Its structure combines a rigid aromatic system with a flexible, polar morpholine moiety, which may enhance solubility and target-binding specificity. The stereochemistry (1R,4R) is critical for its spatial orientation and biological interactions, as chiral centers often dictate pharmacological activity .
Properties
Molecular Formula |
C25H31Cl2N3OS |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C25H31Cl2N3OS/c1-29(25(32)28-11-4-12-30-13-15-31-16-14-30)24-10-8-19(20-5-2-3-6-21(20)24)18-7-9-22(26)23(27)17-18/h2-3,5-7,9,17,19,24H,4,8,10-16H2,1H3,(H,28,32)/t19-,24-/m1/s1 |
InChI Key |
MCRVSVRNRBHWBE-NTKDMRAZSA-N |
Isomeric SMILES |
CN([C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4 |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Morpholinylpropyl Group: This can be done through nucleophilic substitution or addition reactions.
Formation of the Thiourea Moiety: This step involves the reaction of an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Thiourea derivatives have been shown to exhibit a range of biological activities, including:
- Antitumor Activity : Recent studies indicate that thiourea compounds can inhibit the growth of various cancer cell lines and reverse treatment resistance. For instance, certain thioureas demonstrated IC50 values in the low micromolar range across different cell lines, indicating potent antitumor effects .
- Neuronal Signaling : The compound is a metabolite of Sertraline, a selective serotonin reuptake inhibitor (SSRI), which suggests its involvement in modulating serotonin levels in the brain. This mechanism can be crucial for developing treatments for mood disorders .
Applications in Drug Development
The unique structure of this thiourea derivative positions it as a candidate for drug development. Its ability to interact with serotonin transporters makes it relevant for research into antidepressant therapies. Moreover, the compound's diverse functional groups may allow for modifications that could enhance its therapeutic efficacy or reduce side effects.
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiourea derivatives:
- Cancer Research : A study published in a peer-reviewed journal reported that certain thioureas showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in resistant cancer cells . The compound's structural similarity to other bioactive molecules may facilitate its use as a lead compound in anticancer drug design.
- Neuropharmacology : Research has indicated that compounds similar to this thiourea can modulate neurotransmitter systems effectively. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety .
Comparative Analysis of Thiourea Derivatives
The following table summarizes various thiourea derivatives and their reported biological activities:
Mechanism of Action
The mechanism of action of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogues include other thiourea derivatives and tetrahydronaphthalene-based molecules. Key examples:
Electronic and Pharmacokinetic Comparisons
- Electron Distribution : The morpholine group in the target compound contributes to a higher electron density compared to nitro-substituted thioureas (e.g., ), which may reduce reactivity but improve metabolic stability .
- Solubility : The morpholinylpropyl chain likely enhances aqueous solubility (>50 µg/mL) compared to nitro-aryl thioureas (<20 µg/mL) .
- Binding Affinity : The tetrahydronaphthalene core in the target compound provides a hydrophobic interface for protein binding, while the morpholine group may engage in hydrogen bonding, as suggested by computational studies of similar thioureas .
Research Findings and Mechanistic Insights
- Computational Analysis : Molecular docking simulations of similar thioureas suggest that the morpholine group stabilizes interactions with polar residues (e.g., Asp113 in kinase targets), while the dichlorophenyl group occupies hydrophobic pockets .
- Synthetic Challenges: The stereospecific synthesis of the tetrahydronaphthalene core requires chiral catalysts, as noted in analogous amine derivatives (), which may limit scalability compared to simpler thioureas .
Biological Activity
The compound 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article aims to explore the biological activity of this specific compound by reviewing relevant research findings, synthesizing data from various studies, and presenting case studies and tables that summarize key information.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. The presence of thiourea moieties can enhance binding interactions with bacterial enzymes due to their ability to form hydrogen bonds. A study evaluating various thiourea derivatives found that certain modifications increased their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Efficacy of Thiourea Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2a | 135 | E. coli |
| 2b | 145 | S. aureus |
| 1 | TBD | TBD |
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance in cancer therapies. For instance, a series of thiourea derivatives demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .
Case Study: Anticancer Effects of Thiourea Derivatives
In a recent study, a novel thiourea derivative exhibited significant cytotoxicity against human leukemia cells with an IC50 value as low as 1.50 µM. This highlights the potential of thiourea compounds in developing new cancer therapies .
Antioxidant Activity
The antioxidant activity of thiourea derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases. One derivative was reported to have an IC50 value of 52 µg/mL against ABTS radicals .
The biological activity of thiourea derivatives is often linked to their ability to interact with specific biological targets through molecular docking studies. The binding interactions with enzymes such as enoyl ACP reductase (FabI) have been highlighted in several studies, suggesting that structural modifications can significantly influence the biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the alkyl chain length and functional groups can lead to enhanced lipophilicity and improved interaction with biological targets .
Table 2: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Alkyl chain length | Increased lipophilicity leads to better cell membrane penetration |
| Functional groups | Specific groups enhance binding affinity to target enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
